molecular formula C2H3N<br>CH3CN<br>CH3CN<br>C2H3N B052724 Acetonitrile CAS No. 75-05-8

Acetonitrile

Cat. No.: B052724
CAS No.: 75-05-8
M. Wt: 41.05 g/mol
InChI Key: WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Description

Acetonitrile, also known as ethanenitrile or methyl cyanide, is a colorless liquid with the chemical formula CH₃CN. It is the simplest organic nitrile and is widely used as a polar aprotic solvent in organic synthesis and industrial applications. This compound is known for its faint, distinct, fruity odor and is miscible with water and most organic solvents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Hydrolysis: this compound undergoes partial hydrolysis in the presence of concentrated hydrochloric acid to form acetamide.

    Reaction with Grignard Reagents: this compound reacts with Grignard reagents to form ketones.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its use in substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Acetonitrile, also known as methyl cyanide, is primarily used as an organic solvent and an important intermediate in organic synthesis . It doesn’t have a specific biological target due to its nature as a solvent. It can interact with biological membranes, causing changes in their behavior .

Mode of Action

This compound’s mode of action is primarily physical rather than biochemical. As a solvent, it can penetrate biological membranes, altering their physical properties and behaviors . For instance, it has been observed to enhance the fluctuation of lipid membranes in artificial cell systems .

Biochemical Pathways

It is involved in the indole-3-acetonitrile (ian) pathway, one of the five proposed tryptophan-dependent auxin biosynthesis pathways in bacteria . In this pathway, this compound serves as an intermediate compound.

Pharmacokinetics

Detailed pharmacokinetic data on this compound are limited. It is known to be a volatile compound, which suggests that it can be rapidly absorbed and distributed in the body via inhalation . It is also likely to be rapidly eliminated from the body due to its volatility and solubility in water .

Result of Action

The primary result of this compound’s action in biological systems is the alteration of membrane behavior. For instance, it has been observed to enhance the thermal fluctuations of lipid membranes in artificial cell systems . This could potentially affect various cellular processes that depend on membrane properties.

Action Environment

This compound’s action can be influenced by environmental factors due to its physical properties. For example, its volatility means that it can readily evaporate in open environments, reducing its concentration and thus its potential effects . Additionally, its solubility in water means that it can be easily washed out from certain environments, further influencing its action .

Scientific Research Applications

Acetonitrile is extensively used in various scientific research applications due to its unique properties:

Comparison with Similar Compounds

    Hydrogen Cyanide (HCN): A simpler nitrile, but not classified as organic.

    Propionitrile (C₃H₅N): Similar in structure but with an additional carbon atom.

    Malononitrile (C₃H₂N₂): Contains two nitrile groups.

    Acetone Cyanohydrin (C₄H₇NO): Contains both nitrile and hydroxyl groups.

Uniqueness of Acetonitrile:

Properties

IUPAC Name

acetonitrile
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InChI

InChI=1S/C2H3N/c1-2-3/h1H3
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InChI Key

WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Canonical SMILES

CC#N
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Molecular Formula

CH3CN, Array, C2H3N
Record name ACETONITRILE
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Related CAS

66016-35-1, 26809-02-9
Record name Acetonitrile, dimer
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DSSTOX Substance ID

DTXSID7020009
Record name Acetonitrile
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Molecular Weight

41.05 g/mol
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Physical Description

Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F
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Flash Point

42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F
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Solubility

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible
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Density

0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78
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Vapor Density

1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42
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Vapor Pressure

73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg
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Mechanism of Action

Aliphatic nitriles (including acetonitrile) possess little if any acute toxicity in absence of normal hepatic function & are activated by hepatic mechanisms to release cyanide which accounts for major acute toxic effects.
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Impurities

The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/
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Color/Form

Colorless, limpid liquid

CAS No.

75-05-8
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Melting Point

-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F
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Synthesis routes and methods I

Procedure details

A suspension of 407.3 mg (0.82 mmol) of (R,R)-arformoterol tartrate Form B and 15 mL of methanol was heated to the reflux temperature of the solvent for 15 min. Then, the solution obtained was allowed to cool to about 50-60° C., followed by addition of 45 mL of acetonitrile at the same temperature. Afterwards, the solution was cooled to room temperature and stirred for 30 minutes. The product was collected by filtration, washed with acetonitrile and dried under vacuum (2-3 mbar, equivalent to 1.5-2.25 mm Hg) at 60° C. for 2 hours to provide 345.5 mg (85% yield) of acetonitrile solvate of (R,R)-Formoterol-L-tartrate, which contained about 1.6% (w/w) of acetonitrile, as determined by TGA analysis.
Quantity
407.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 348.8 mg (0.70 mmol) of (R,R)-arformoterol tartrate Form B in 15 mL of methanol was heated to the reflux temperature of the solvent for 15 minutes or until a clear yellow solution was obtained. Afterwards, it was cooled to about 60-50° C. and followed by addition of 5 mL aliquots of acetonitrile (total of 45 mL) at the same temperature until a suspension was obtained. The suspension was further cooled to 10-40° C. and stirred at this temperature for 10 minutes. The product was collected by filtration, washed with acetonitrile and dried under vacuum (2 mbar, equivalent to 1.5 mm Hg) at 40° C. for 12 hours to provide 262.4 mg (75% yield) of acetonitrile solvate of (R,R)-Formoterol-L-tartrate, which contained acetonitrile in a range between 2 and 4% (w/w), as determined by 1H-NMR or TGA analysis.
Quantity
348.8 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
142 g
Type
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Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A benzene (40 ml) solution containing 2 g (8.8 mol) of 3-benzyloxybenzoic acid and 8 ml of thionyl chloride was heated under reflux for 2 hours and then the solvent was evaporated. A dioxane (10 ml) solution of the resulting residue was added dropwise to a water-dioxane 1:1 (20 ml) solution containing 1.5 g (8.8 mol) of 2-aminobenzenesulfonamide and 1.62 g (19 mol) of sodium bicarbonate, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, dioxane was evaporated, the resulting residue was acidified by adding 1 N HCl under ice-cooling and extracted with ethyl acetate. The extract was washed with water and saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated under a reduced pressure. By recrystallizing the resulting residue from acetonitrile 2.0 g (yield: 60%) of the title compound was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The title compound was prepared from 2-amino-4-(imidazo[1,2-a]pyridin- 3-yl)pyrimidine and benzyl 4-bromophenyl ketone following the general method of Example 2. The crude product was purified by column chromatography on silica gel using chloroform/ethanol, 98:2, as the eluent followed by recrystallization from acetonitrile affording 30 mg (10% yield) of the title compound as an off-white solid: mp (decomp.) 225-228° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.15 (broad s, 2 H), 8.67 (s, 1 H), 8.53 (d, J=5.3 Hz, 1 H), 8.06 (d, J=7.3 Hz, 2 H), 7.95 (d, J=7.3 Hz, 2 H), 7.80 (d, J=8.7 Hz, 1 H), 7.54-7.51 (m, 2 H), 7.32-7.16 (m, 6 H), 4.33 (s, 2 H); 13C NMR (400 MHz, DMSO-d6) δ 195.8, 158.9, 157.2, 156.9, 148.0, 145.1, 138.9, 135.5, 129.7, 129.5, 129.3, 129.2, 128.2, 127.1, 126.3, 120.9, 117.9, 117.3, 113.8, 108.2, 44.3; MS (ESP) m/z 406 (M+1).
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0 (± 1) mol
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Reaction Step One
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Yield
10%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile
Reactant of Route 2
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Acetonitrile
Reactant of Route 4
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Reactant of Route 5
Acetonitrile
Reactant of Route 6
Reactant of Route 6
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